N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)furan-2-carboxamide

Description

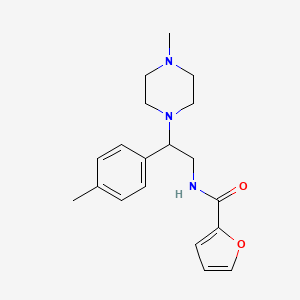

N-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)furan-2-carboxamide is a synthetic compound characterized by a furan-2-carboxamide core linked to an ethyl chain bearing a 4-methylpiperazine group and a p-tolyl (4-methylphenyl) substituent. This structure combines a heteroaromatic furan ring with a piperazine moiety, which is commonly associated with CNS receptor targeting due to its ability to modulate neurotransmitter systems .

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-15-5-7-16(8-6-15)17(22-11-9-21(2)10-12-22)14-20-19(23)18-4-3-13-24-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDSJWSKBYHXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089543 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

- Molecular Formula : C₁₉H₂₄N₄O₂

- Molecular Weight : 336.42 g/mol

- Structure : The compound features a furan ring, a piperazine moiety, and an ethyl side chain attached to a p-tolyl group.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, similar to other piperazine derivatives.

- Receptor Modulation : It has the potential to act as a modulator for various receptors, influencing cellular signaling pathways.

- Apoptosis Induction : Research indicates that this compound may promote apoptosis in cancer cells by activating apoptotic markers such as caspase-3 and p53 protein levels .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis |

| HeLa | 15.25 | Cell cycle arrest |

| PANC-1 | 12.50 | Inhibition of proliferation |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cell lines.

Case Studies

- MCF-7 Breast Cancer Cells : A study reported that treatment with this compound resulted in increased levels of apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer .

- HeLa Cervical Cancer Cells : The compound exhibited a dose-dependent response, leading to cell cycle arrest and apoptosis, indicating its effectiveness in targeting cervical cancer cells .

- PANC-1 Pancreatic Cancer Cells : Efficacy was noted in reducing cell viability significantly, highlighting its potential application in pancreatic cancer therapy.

Pharmacological Profile

The pharmacological profile of this compound suggests it could be developed into a promising anticancer agent due to:

- Selectivity : Exhibits higher selectivity towards cancer cells compared to normal cells.

- Synergistic Effects : Potential for combination therapy with existing chemotherapeutics to enhance efficacy and reduce resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Notes:

- The target compound’s furan core contrasts with benzofuran (compound 34, ), which introduces a fused benzene ring.

- 5-Bromo and 5-cyano substituents () enhance electron-withdrawing effects, which may influence metabolic stability or intermolecular interactions .

Piperazine/Piperidine Modifications

Notes:

- The 4-methylpiperazine in the target compound balances lipophilicity and basicity, favoring interactions with amine-binding receptors.

- Nitro groups () in pyrimidine derivatives increase electron-deficient character, which could enhance interactions with aromatic residues in enzyme active sites .

Aryl Group Comparisons

Notes:

- The p-tolyl group in the target compound improves membrane permeability compared to polar dimethylaminophenyl () .

- Methoxyphenoxy groups () introduce ether linkages, which may reduce metabolic oxidation compared to alkyl chains .

Pharmacological and Physicochemical Insights

- Lipophilicity : The target compound’s p-tolyl and 4-methylpiperazine groups likely result in a logP value higher than morpholine-containing analogs () but lower than iodobenzofuran derivatives () .

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., nitro, bromo) may reduce oxidative metabolism compared to and compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.